molecular formula C57H72N14O8 B125481 (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine) CAS No. 142061-53-8

(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)

Cat. No.: B125481
CAS No.: 142061-53-8
M. Wt: 1081.3 g/mol
InChI Key: XLYQOKWAPHMGLO-XVRZORJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) is a synthetic peptide analog of the gastrin-releasing peptide (GRP). GRP is a regulatory molecule involved in various physiological processes, including the stimulation of gastrin release, smooth muscle contraction, and cellular growth. This analog has been modified to enhance its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA.

Industrial Production Methods

Industrial production of peptides like (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) involves large-scale SPPS with automated synthesizers. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid derivatives during SPPS.

Major Products

The major products of these reactions are modified peptides with altered stability, activity, or binding properties.

Scientific Research Applications

(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and receptor binding.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to bind to GRP receptors overexpressed in certain tumors.

    Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.

Mechanism of Action

The mechanism of action of (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) involves binding to GRP receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses such as cell proliferation, secretion of hormones, and modulation of neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Bombesin: A peptide with similar structure and function, often used in research on GRP receptors.

    Neuromedin B: Another peptide that binds to GRP receptors but has different physiological effects.

Uniqueness

(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) is unique due to its specific modifications, which enhance its stability and receptor binding affinity compared to other GRP analogs. These modifications make it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[(2R)-2-[[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H72N14O8/c1-34(2)50(56(78)66-35(3)52(74)69-48(27-41-30-60-33-64-41)57(79)71-23-13-18-42(71)31-62-45(51(58)73)24-38-16-9-6-10-17-38)70-53(75)36(4)65-54(76)46(25-39-28-61-44-20-12-11-19-43(39)44)68-55(77)47(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-17,19-20,28-30,32-36,42,45-48,50,61-62H,13,18,21-27,31H2,1-4H3,(H2,58,73)(H,59,63)(H,60,64)(H,65,76)(H,66,78)(H,67,72)(H,68,77)(H,69,74)(H,70,75)/t35-,36+,42-,45+,46+,47+,48+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYQOKWAPHMGLO-XVRZORJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2CNC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2CN[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H72N14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1081.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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